molecular formula C4H7ClN2S B1349909 (R)-4-Cyanothiazolidine hydrochloride CAS No. 391248-17-2

(R)-4-Cyanothiazolidine hydrochloride

Cat. No.: B1349909
CAS No.: 391248-17-2
M. Wt: 150.63 g/mol
InChI Key: DKSWPRJRULFBTA-PGMHMLKASA-N
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Description

®-4-Cyanothiazolidine hydrochloride is a chemical compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring The ®-4-Cyanothiazolidine hydrochloride is characterized by the presence of a cyano group (-CN) attached to the fourth carbon of the thiazolidine ring, and it is typically found in its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Cyanothiazolidine hydrochloride typically involves the reaction of cysteine with cyanogen bromide. The reaction proceeds under mild conditions, usually in an aqueous medium, and results in the formation of the thiazolidine ring with the cyano group attached to the fourth carbon. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-4-Cyanothiazolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: ®-4-Cyanothiazolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aminothiazolidines.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Dipeptidyl Peptidase IV Inhibition

(R)-4-Cyanothiazolidine hydrochloride has been identified as a potent DPP-IV inhibitor. DPP-IV is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones, which are essential for insulin secretion. Inhibiting this enzyme can enhance insulin secretion and improve glucose tolerance, making this compound valuable for treating type 2 diabetes and related metabolic disorders.

  • Mechanism of Action : The compound acts by stabilizing incretin hormones like GLP-1 (Glucagon-like peptide-1), leading to improved glycemic control. Studies have shown that administration of DPP-IV inhibitors leads to significant reductions in blood glucose levels in diabetic models, showcasing their therapeutic potential .
  • Clinical Implications : The use of this compound in clinical settings has been investigated for its efficacy in managing conditions such as Cushing's syndrome and hyperthyroidism, where glucose intolerance is prevalent .

Cancer Research Applications

2.1 Tumor Imaging and Therapy

Recent studies have highlighted the potential of this compound derivatives as novel agents for cancer diagnostics and therapy. Specifically, compounds based on this thiazolidine scaffold have shown promise in targeting fibroblast activation protein (FAP), which is overexpressed in various tumors.

  • Radioligand Development : Research has focused on synthesizing radiolabeled tracers that incorporate (R)-4-Cyanothiazolidine derivatives for positron emission tomography (PET) imaging. These tracers demonstrate high binding affinity to FAP, allowing for effective tumor visualization .
  • Preclinical Studies : In preclinical models, compounds derived from this compound exhibited rapid tumor uptake and favorable pharmacokinetics, indicating their potential as effective imaging agents for cancer diagnostics .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in both diabetes management and cancer therapy:

Study Application Findings
Study 1Diabetes TreatmentDemonstrated significant reduction in blood glucose levels in diabetic rats after administration of DPP-IV inhibitors derived from this compound.
Study 2Cancer ImagingEvaluated the effectiveness of radiolabeled derivatives in detecting tumors with high FAP expression, showing improved imaging contrast compared to traditional methods.
Study 3Glucose IntoleranceReported improvements in glucose tolerance tests among subjects treated with compounds based on this compound, highlighting its therapeutic potential beyond diabetes.

Mechanism of Action

The mechanism of action of ®-4-Cyanothiazolidine hydrochloride involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thiazolidine ring can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, its potential antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

    Thiazolidine: The parent compound without the cyano group.

    4-Cyanothiazolidine: The non-chloride salt form.

    Thiazolidine-2,4-dione: A related compound with a dione functional group.

Comparison: ®-4-Cyanothiazolidine hydrochloride is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. Compared to thiazolidine, the cyano group enhances its potential as a building block in organic synthesis. Compared to thiazolidine-2,4-dione, it has different reactivity and applications due to the absence of the dione functional group.

Biological Activity

(R)-4-Cyanothiazolidine hydrochloride is a thiazolidine derivative characterized by a cyano group attached to the fourth carbon of the thiazolidine ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

  • Chemical Formula : C₄H₇ClN₂S
  • CAS Number : 391248-17-2
  • Molecular Weight : 150.63 g/mol

The compound is typically synthesized through the reaction of cysteine with cyanogen bromide, resulting in the formation of the thiazolidine ring under mild conditions, followed by treatment with hydrochloric acid to yield the hydrochloride salt form .

Antioxidant Activity

One of the notable biological activities of this compound is its potential antioxidant properties. The presence of the cyano group allows this compound to scavenge free radicals effectively, thereby reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The antioxidant mechanism involves the donation of electrons to free radicals, stabilizing them and preventing further cellular damage. This property has been linked to potential therapeutic effects in conditions characterized by oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential application in treating bacterial infections.

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Preliminary research indicates that this compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

Research Findings

A recent study published in Journal of Medicinal Chemistry highlighted that treatment with this compound resulted in a 70% reduction in cell viability in HeLa cells after 48 hours of exposure. The study attributed this effect to the compound's ability to disrupt mitochondrial function and induce cell cycle arrest.

Comparative Studies

To understand its efficacy better, this compound has been compared with similar compounds:

CompoundAntioxidant ActivityAntimicrobial ActivityAnticancer Activity
(R)-4-Cyanothiazolidine HClHighModerateHigh
ThiazolidineLowLowModerate
4-CyanothiazolidineModerateHighLow

This table illustrates that this compound exhibits superior biological activity compared to its analogs, particularly in antioxidant and anticancer applications.

Future Directions and Applications

Given its diverse biological activities, this compound holds promise for further research and development. Potential applications include:

  • Pharmaceutical Development : As an active ingredient in new drugs targeting oxidative stress-related diseases.
  • Agricultural Use : As a natural pesticide due to its antimicrobial properties.
  • Material Science : In the development of new materials with antioxidant properties.

Properties

IUPAC Name

(4R)-1,3-thiazolidine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.ClH/c5-1-4-2-7-3-6-4;/h4,6H,2-3H2;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSWPRJRULFBTA-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCS1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCS1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374110
Record name (R)-4-Cyanothiazolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391248-17-2
Record name (R)-4-Cyanothiazolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-Cyanothiazolidine hydrochloride
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